![molecular formula C13H14O2S B13590372 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of aryne intermediates with alkynyl sulfides. This method allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira cross-coupling reaction, which has been demonstrated to be effective in synthesizing various benzothiophene derivatives .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using efficient catalytic processes. The use of transition-metal catalysts, such as palladium, is common in these processes due to their ability to facilitate the formation of complex molecular structures with high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Applications De Recherche Scientifique
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a ligand for cannabinoid receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors, modulating their activity and influencing various physiological processes . The compound’s structure allows it to interact with different enzymes and receptors, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for the treatment of asthma.
Sertaconazole: An antifungal agent used for the treatment of fungal infections.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets and pathways.
Propriétés
Formule moléculaire |
C13H14O2S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
3-(1-benzothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H14O2S/c1-13(2,7-12(14)15)10-8-16-11-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clé InChI |
SHGBSBYIAJHEGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)C1=CSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


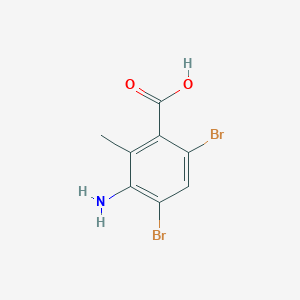


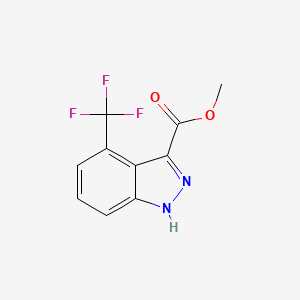
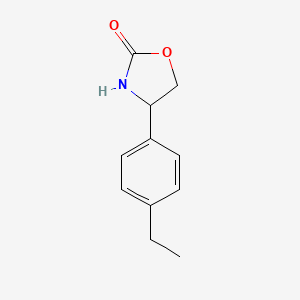
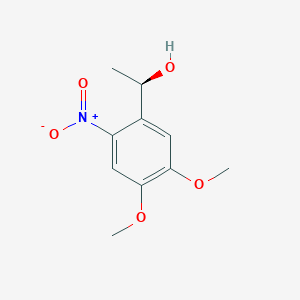
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
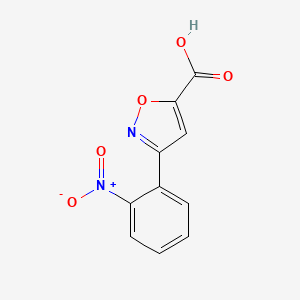
![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
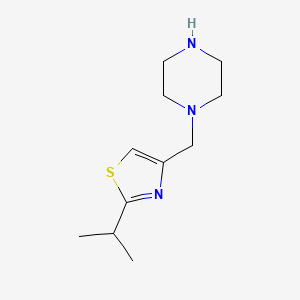
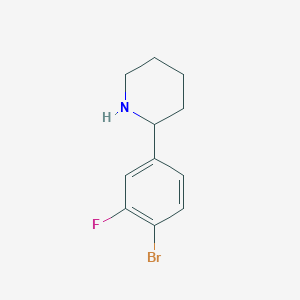


![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
